molecular formula C5H3NO4S B1304641 5-Nitrothiophene-3-carboxylic acid CAS No. 40357-96-8

5-Nitrothiophene-3-carboxylic acid

Cat. No.: B1304641
CAS No.: 40357-96-8
M. Wt: 173.15 g/mol
InChI Key: VNJUNWUOAKEIKG-UHFFFAOYSA-N
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Description

5-Nitrothiophene-3-carboxylic acid is an organic compound with the molecular formula C5H3NO4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its nitro group at the 5-position and a carboxylic acid group at the 3-position, making it a versatile intermediate in organic synthesis .

Synthetic Routes and Reaction Conditions:

    Nitration of Thiophene-3-carboxylic Acid: One common method involves the nitration of thiophene-3-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid.

    Industrial Production Methods: Industrially, the compound can be synthesized through a similar nitration process, but with optimized conditions for large-scale production.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-nitrothiophene-3-carboxylic acid involves its activation by specific enzymes. For instance, in the context of Mycobacterium tuberculosis, the compound is activated by the F420-dependent nitroreductase Ddn, leading to the release of nitric oxide. This mechanism is similar to that of nitroimidazoles, which are known for their antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which allows for selective reactions and applications in various fields. Its nitro and carboxylic acid groups provide distinct reactivity compared to other thiophene derivatives .

Properties

IUPAC Name

5-nitrothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJUNWUOAKEIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380444
Record name 5-nitrothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40357-96-8
Record name 5-nitrothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Nitro-thiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Thiophenecarboxylic acid (5.12 g) was added portionwise to a mixture of nitric acid (20 ml) and sulfuric acid (11.5 ml) below 5° C. The mixture was stirred at the same temperature for 30 minutes, and poured into ice water. The mixture was alkalified with 1N sodium hydroxide and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate to give 5-nitro-3-thiophenecarboxylic acid (4.45 g) as crystals.
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research paper regarding 5-Nitrothiophene-3-carboxylic acid?

A: The research paper [] describes a novel synthetic method for producing esters of 2-amino-5-nitrothiophene-3-carboxylic acid. This method utilizes readily available starting materials: 1-(dimethylamino)-2-nitroethylene, cyanoacetic acid ester, and sulfur. While the paper doesn't delve into the properties or applications of this compound itself, it highlights its potential as a valuable precursor for synthesizing a variety of substituted thiophene derivatives.

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